molecular formula C12H14N2S B8528119 2,3,4,9-Tetrahydrothiopyrano(2,3-b)indole-4-methylamine CAS No. 73425-49-7

2,3,4,9-Tetrahydrothiopyrano(2,3-b)indole-4-methylamine

Cat. No. B8528119
Key on ui cas rn: 73425-49-7
M. Wt: 218.32 g/mol
InChI Key: MPNKHPNCBKDIDY-UHFFFAOYSA-N
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Patent
US04256640

Procedure details

To a solution of 4-aminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole (1.8 g) in tetrahydrofuran (80 ml) are added acetic acid (2.3 ml), 37% formalin (5.6 ml) and sodium cyanoborohydride (1.35 g) successively. The mixture is stirred at room temperature for 1 hour and evaporated to remove the solvent. The residue is extracted with ether after addition of some pieces of ice and an 10% aqueous solution of sodium hydroxide. The extract is washed with water, dried and evaporated to give an oil (3 g). The oil is chromatographed on a column of basic alumina (70 g) and eluted with ethyl acetate-hexane (1:1). The eluate is evaporated to give crystals of the title compound (1.34 g) melting at 121°-122° C. Yield: 66%
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Yield
66%

Identifiers

REACTION_CXSMILES
NCC1[C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]=2[S:6]CC1.C(O)(=O)C.[CH2:20]=O.[C:22]([BH3-])#[N:23].[Na+].O1[CH2:30][CH2:29][CH2:28][CH2:27]1>>[CH3:20][N:23]([CH2:27][CH:28]1[C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]=2[S:6][CH2:30][CH2:29]1)[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NCC1CCSC=2NC3=CC=CC=C3C21
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.6 mL
Type
reactant
Smiles
C=O
Name
Quantity
1.35 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ether
ADDITION
Type
ADDITION
Details
after addition of some pieces of ice
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC1CCSC=2NC3=CC=CC=C3C21
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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